5-Methylchrysene

Catalog No.
S585511
CAS No.
3697-24-3
M.F
C19H14
M. Wt
242.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylchrysene

CAS Number

3697-24-3

Product Name

5-Methylchrysene

IUPAC Name

5-methylchrysene

Molecular Formula

C19H14

Molecular Weight

242.3 g/mol

InChI

InChI=1S/C19H14/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2-12H,1H3

InChI Key

GOHBXWHNJHENRX-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 0.062 mg/L at 27 °C
Insoluble in water
Soluble in acetone

Synonyms

5-methylchrysene, 5-methylchrysene, 3H-labeled

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3

The exact mass of the compound 5-Methylchrysene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.56e-07 min water, 0.062 mg/l at 27 °cinsoluble in watersoluble in acetone. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407620. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Chrysenes - Supplementary Records. It belongs to the ontological category of carbopolycyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

5-Methylchrysene (CAS 3697-24-3) is a high-priority polycyclic aromatic hydrocarbon (PAH) characterized by a methyl substitution at the 5-position of the chrysene core. This specific structural modification fundamentally alters its biochemical reactivity and chromatographic retention compared to the parent compound. In procurement contexts, 5-methylchrysene is primarily sourced by environmental testing laboratories, food safety agencies, and toxicological research facilities. It serves as an essential analytical standard for compliance with stringent regulatory frameworks, such as the EU 15+1 PAH directive, and acts as a highly potent positive control in AhR-mediated hazard identification and chemical carcinogenesis assays [1].

Substituting 5-methylchrysene with the parent compound chrysene or uncharacterized methylchrysene mixtures critically compromises both analytical accuracy and toxicological validity. In GC-MS environmental profiling, generic PAH mixtures often suffer from co-elution of methylbenz[a]anthracenes and triphenylene, making it impossible to establish the precise retention times required for regulatory compliance without a pure 5-methylchrysene standard [1]. Furthermore, in toxicological and biochemical assays, the parent chrysene lacks the specific bay-region sterics that drive potent tumor-initiating activity and AhR receptor affinity; relying on chrysene as a baseline will result in a severe underestimation of metabolic activation and mutagenic potential [2].

In Vivo Tumor-Initiating Potency vs. Chrysene and Benzo[a]pyrene

In comparative mouse skin tumor-initiation models, 5-methylchrysene demonstrates exceptionally high carcinogenic activity that far exceeds the parent compound chrysene. While chrysene exhibits only marginal or weak initiating activity, 5-methylchrysene acts as a powerful tumor initiator, yielding up to 45 tumors in 20 mice under controlled application, compared to only 6 tumors for the benchmark benzo[a]pyrene baseline[1]. This extreme potency distinguishes it from the other five methylchrysene isomers.

Evidence DimensionTumor yield in mouse skin initiation assay
Target Compound Data45 tumors (in 20 mice)
Comparator Or BaselineBenzo[a]pyrene (6 tumors in 6 mice); Chrysene (marginal activity)
Quantified Difference>7-fold higher absolute tumor yield than the BaP baseline under identical latency
ConditionsMouse skin painting assay, 5-week latency period

Procuring pure 5-methylchrysene is essential for establishing a highly sensitive positive control in chemical carcinogenesis and mutagenesis studies.

AhR-Mediated Relative Potency in In Vitro Bioassays

In the PAH CALUX bioassay used for AhR-mediated hazard identification, 5-methylchrysene exhibits a significantly elevated relative potency (REP) compared to chrysene. While chrysene shows a lower baseline affinity, 5-methylchrysene ranks among the most potent PAH congeners, demonstrating a higher AhR-mediated luciferase induction than both benzo[a]pyrene and chrysene [1]. This necessitates its specific inclusion as a distinct target in toxicological screening.

Evidence DimensionAhR-mediated relative potency (REP)
Target Compound DataHigh REP (ranking above BaP and chrysene)
Comparator Or BaselineChrysene (lower REP)
Quantified Difference5-Methylchrysene demonstrates significantly higher AhR induction potency than the parent chrysene
ConditionsPAH CALUX in vitro bioassay, 4-hour exposure

Enables accurate calibration of AhR-mediated bioassays, preventing the underestimation of toxicity that occurs when relying solely on standard EPA-16 PAHs.

Chromatographic Resolution for EU PAH Compliance

For environmental and food safety compliance, 5-methylchrysene must be accurately quantified apart from co-eluting isomers. On specialized mid-polar stationary phases (e.g., 50% phenyl-polysiloxane or DB-EUPAH), 5-methylchrysene achieves baseline separation from critical pairs like chrysene/triphenylene and other methylbenz[a]anthracenes, which typically co-elute on standard non-polar columns [1]. Utilizing a pure 5-methylchrysene standard is mandatory to validate these complex GC-MS retention times.

Evidence DimensionChromatographic retention time and isomer resolution
Target Compound DataBaseline resolution on specialized PAH GC columns
Comparator Or BaselineStandard non-polar columns (co-elution with isomers)
Quantified DifferenceTotal separation of 5-methylchrysene from structural isomers vs. >50% peak overlap on standard phases
ConditionsGC-MS analysis using mid-polar or IL-PAH stationary phases

Critical for analytical laboratories to validate GC-MS methods and achieve accreditation for EU-regulated PAH food and environmental testing.

Metabolic Regioselectivity in CYP450 Oxidation

The addition of the methyl group at the 5-position fundamentally alters the regioselectivity of cytochrome P450-mediated oxidation. In liver microsome assays, enzymes preferentially attack the bay-region bond of 5-methylchrysene over the non-bay-region double bond. This is the exact reverse of the regioselectivity observed for the parent chrysene, leading to the rapid formation of the highly reactive 1,2-diol-3,4-epoxide [1].

Evidence DimensionSite of enzymatic oxidation (regioselectivity)
Target Compound DataPreferential attack at the bay-region bond
Comparator Or BaselineChrysene (preferential attack at the non-bay-region bond)
Quantified DifferenceReversed regioselectivity favoring bay-region diol epoxide formation
ConditionsIn vitro metabolism using trout and rat liver microsomes

Provides biochemists with a specific structural model to study how non-benzo ring methyl substituents drive carcinogenic metabolic activation.

EU 15+1 PAH Analytical Standard Calibration

Used by food safety and environmental testing labs to calibrate GC-MS/HRMS instruments, ensuring accurate retention time mapping and quantification of priority PAHs in complex matrices like salmon oil or sediments [1].

Positive Control in Chemical Carcinogenesis Models

Procured by toxicologists as a highly potent tumor initiator for in vivo mouse skin painting assays and in vitro mutagenesis studies, offering a stronger and more reliable response than standard chrysene [2].

AhR-Mediated Bioassay Validation

Utilized in the validation of in vitro reporter gene assays (e.g., PAH CALUX) to accurately assess the dioxin-like toxicity and receptor binding affinity of complex environmental mixtures [3].

CYP450 Metabolic Pathway Profiling

Employed as a structural probe in biochemical research to investigate the regioselectivity of cytochrome P450 enzymes and the formation mechanisms of reactive bay-region diol epoxides[4].

Physical Description

5-methylchrysene appears as purple crystals. Water insoluble.
Solid; Exhibits a brilliant bluish-violet fluorescence in ultraviolet light; [HSDB]

Color/Form

Needles (recyrstallized from benzene/ethanol) with a brilliant bluish-violet fluorescence in ultraviolet light

XLogP3

6

Exact Mass

242.109550447 Da

Monoisotopic Mass

242.109550447 Da

Heavy Atom Count

19

LogP

log Kow = 6.07 (est)

Decomposition

When heated to decomposition it emits acrid smoke & irritating fumes.

Melting Point

117.5 °C

UNII

O66195MC8L

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 53 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 50 of 53 companies with hazard statement code(s):;
H302 (76%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (76%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H350 (24%): May cause cancer [Danger Carcinogenicity];
H351 (76%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (76%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (76%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 5-Methylchrysene is a needle-like solid that has a brilliant blue-violet fluorescence in UV light. It is not very soluble in water. It is a member of a group of chemicals called polycyclic aromatic hydrocarbons (PAHs). 5-Methylchrysene is a substance that occurs as a result of incomplete burning of oil, gasoline, coal and wood. It is found in cigarette and marijuana smoke, gas, automobile exhaust, and smoke from burning coal or wood. USE: There is no commercial production of 5-methylchrysene with the exception of purification of the compound for laboratory research purposes. EXPOSURE: Workers who process coal and petroleum products or where combustion processes are extensive may breathe in 5-methylchrysene from the air or have direct skin contact. The general population may be exposed by breathing in tobacco smoke, automobile exhaust or smoke from other sources such as open heating with coal or wood and cooking smoke. If 5-methylchrysene is released to the environment, it will be broken down in air. 5-Methylchrysene released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It will not be broken down by microorganisms, and is expected to build up in some aquatic organisms. RISK: Data on the potential for 5-methylchrysene alone to produce toxic effects in humans were not available. A few laboratory animal toxicity studies of 5-methylchrysene are available in the published scientific literature, but the studies are inadequate to identify potential health effects. Data on the potential for 5-methylchrysene to cause birth defects or reproductive effects in laboratory animals were not available. Tumors have been induced in laboratory mice following exposure to 5-methylchrysene. Skin tumors were observed following repeated skin application, and tumors were observed at the injection site when 5-methylchrysene was injected just below the skin. Lung and liver tumors were observed following injection into the abdominal cavity. The International Agency for Research on Cancer determined that 5-methylchrysene is possibly carcinogenic to humans. The U.S. National Toxicology Program 14th Report on Carcinogens has determined that 5-methylchrysene is reasonably anticipated to cause cancer in humans. These determinations are based on a lack of human data and sufficient evidence in laboratory animals. The potential for 5-methylchrysene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program. (SRC)

Pharmacology

5-Methylchrysene is a crystalline, carcinogenic aromatic hydrocarbon consisting of four fused rings and produced by the incomplete combustion of organic matter. 5-Methylchrysene is primarily found in gasoline exhaust and tobacco smoke. 5-Methylchrysene is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Carcinogens

Vapor Pressure

0.00000025 [mmHg]

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

3697-24-3

Metabolism Metabolites

The metabolic activation of the environmental carcinogen 5-methylchrysene was studied by combining high-pressure liquid chromatographic analysis of metabolites formed in vitro with assays of these metabolites for mutagenic activity toward Salmonella typhimurium. Metabolites were formed by incubation of 5-methylchrysene with the 9000 from Aroclor-treated rat livers. With the use of reverse-phase columns, the metabolites were resolved into 9 peaks, A to I. Each peak was collected and tested for mutagenicity with activation. Significant mutagenic activity was observed primarily in peak E and to a lesser extent in peak D. None of the other metabolites showed significant mutagenic activity. The major mutagenic metabolite (peak E) was identified as 1,2-dihydro-1,2-dihydroxy-5-methylchrysene (7.0% from 5-methylchrysene); peak D was 7,8-dihydro-7,8-dihydroxy-5-methylchrysene (2.6% from 5-methylchrysene). Other metabolites included 9,10-dihydro-9,10-dihydroxy-5-methylchrysene, 9-hydroxy-5-methylchrysene, 7-hydroxy-5-methylchrysene, 1-hydroxy-5-methylchrysene and 5-hydroxymethylchrysene. These results indicate that 1,2-dihydro-1,2-dihydroxy-5-methylchrysene is a major proximate mutagen of 5-methylchrysene.
1,2- & 7,8-Dihydrodiols were the major metabolites of 5-methylchrysene, 7 small amounts of the 9,10-dihydrodiol were also formed following incubation of the compound with rat-liver preparations. Other metabolites detected include 1-, 7- & 9-hydroxy-5-methylchrysene & 5-hydroxymethylchrysene.
The metabolic activation in mouse skin of the strong carcinogen, 5-methylchrysene (5-MeC) was compared to that of the inactive compound, 6-nitro-5-methylchrysene (6-NO2-5-MeC). Metabolites of 6-NO2-5-MeC, formed using rat liver homogenates, were identified based on their spectral properties and were used as markers for studies performed in vivo. In mouse epidermis in vivo, the identified metabolites of 6-NO2-5-MeC were trans-1,2-dihydro-1,2-dihydroxy-6-nitro-5-methylchrysene (6-NO2-5-MeC-1,2-diol), the precursor to a bay region dihydrodiol epoxide, trans-9,10-dihydro-9,10-dihydroxy-6-nitro-5-methylchrysene, and 6-nitro-5-hydroxymethylchrysene. The levels of 6-NO2-5-MeC-1,2-diol formed in mouse epidermis from 6-NO2-5-MeC were greater than those of the proximate carcinogen trans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene (5-MeC-1,2-diol) formed from 5-MeC. The further metabolism of 6-NO2-5-MeC-1,2-diol was examined in mouse epidermis under conditions similar to those described previously for 5-MeC-1,2-diol. The extents of formation of 1,2,3,4-tetraols from both dihydrodiols were similar. The chromatographic patterns of DNA adducts formed in mouse epidermis from 6-NO2-5-MeC and 5-MeC were qualitatively similar; however, the extent of formation of DNA adducts from 5-MeC was 15-fold greater than from 6-NO2-5-MeC. The reactions between calf thymus DNA and the bay region 1,2-diol-3,4-epoxides of 5-MeC and 6-NO2-5-MeC were compared; the levels of adducts formed from the bay region diol epoxide of 5-MeC were about four times greater than those formed from the bay region diol epoxide of 6-NO2-5-MeC. The results indicate that the relatively low DNA binding in vivo of 6-NO2-5-MeC may be responsible for its apparent lack of tumorigenicity compared to 5-MeC. It is likely that nitro substitution at the 6-position of 5-MeC interferes with the structural requirements of the 1,2-diol-3,4-epoxide which are necessary for specific DNA interactions.
We have investigated the metabolism of chrysene (CHR) and 5-methychyrsene (5-MeCHR) by Shasta rainbow trout (Oncorhyncus mykiss) and Long Evans rat liver microsomes to assess the effect of a non-benzo ring methyl substituent on the reactions involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs). Trout as well as rat liver microsomes metabolized both CHR and 5-MeCHR at essentially similar rates, indicating that the methyl substituent does not alter the substrate specificity of the cytochrome P450(s) involved in the metabolism of the two PAHs. Dihydrodiols were the major CHR metabolites formed by both trout and rat liver microsomes, whereas the trout liver microsomes formed a considerably higher proportion of 5-MeCHR phenols compared to diols, indicating that 5-methyl substitution alters the substrate specificity of trout microsomal epoxide hydrolase for 5-MeCHR epoxides. Unlike trout liver microsomes, rat liver microsomes formed a much greater proportion of 5-MeCHR diols compared to 5-MeCHR phenols, suggesting that 5-MeCHR epoxides are better substrates for the microsomal epoxide hydrolase present in rat liver than for the enzyme in trout liver. Both trout and rat liver microsomes are more efficient at attacking the bay-region bond versus the non-bay-region double bond in chrysene. In contrast the reverse is true in the case of 5-MeCHR, indicating that a non-benzo ring methyl substituent alters the regioselectivity of the enzymes involved in the oxidative metabolism of PAHs.
For more Metabolism/Metabolites (Complete) data for 5-Methylchrysene (10 total), please visit the HSDB record page.
5-methylchrysene has known human metabolites that include 5-Methyl-1,2-dihydrochrysene-1,2-diol.

Wikipedia

5-Methylchrysene

Use Classification

Hazard Classes and Categories -> Carcinogens

General Manufacturing Information

There is no commercial production or known use of this compound. Reference samples of certified high purity are available....

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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